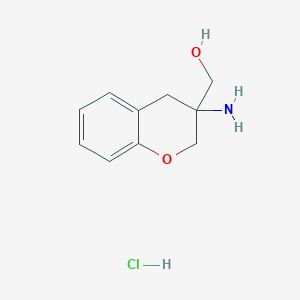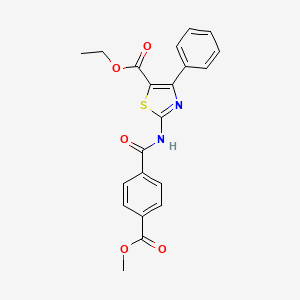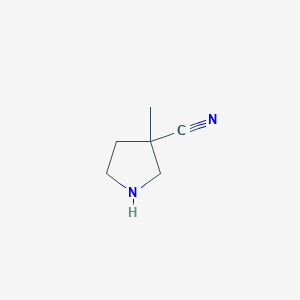
(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is an organic compound with the molecular formula C({10})H({14})ClNO(_{2}) It is a derivative of benzopyran, a structure known for its presence in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a benzopyran derivative.
Amination: Introduction of the amino group at the 3-position of the benzopyran ring. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position, often through a reaction with formaldehyde under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: (3-carboxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.
Reduction: (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a benzopyran core.
Mechanism of Action
The mechanism of action of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- (3-amino-2,4-dihydrochromen-3-yl)methanol
- (3-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanol
- (3-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)methanol
Uniqueness
(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group at the 3-position of the benzopyran ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFNARROLHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/new.no-structure.jpg)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)


![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)
![4-Cyclobutyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2833431.png)

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)


![(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2833440.png)
